Cas no 1894964-48-7 (N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine)
N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine
- EN300-1965759
- N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
- 1894964-48-7
-
- Inchi: 1S/C9H10F3NO2/c1-15-8-3-2-7(9(10,11)12)4-6(8)5-13-14/h2-4,13-14H,5H2,1H3
- InChI Key: SPPYRXNPNBDSNG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(CNO)C=1)OC)(F)F
Computed Properties
- Exact Mass: 221.06636305g/mol
- Monoisotopic Mass: 221.06636305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.5Ų
N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965759-1g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-5g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 5g |
$2277.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-10g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 10g |
$3376.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-0.05g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-0.1g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-0.25g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-0.5g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-1.0g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 1g |
$785.0 | 2023-05-23 | ||
| Enamine | EN300-1965759-2.5g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-1965759-5.0g |
N-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894964-48-7 | 5g |
$2277.0 | 2023-05-23 |
N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine
N-{2-Methoxy-5-(Trifluoromethyl)Phenylmethyl}Hydroxylamine: A Comprehensive Overview
The compound N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1894964-48-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenylmethyl moiety. The presence of the trifluoromethyl group and the methoxy substituent on the aromatic ring imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and catalysis.
Recent advancements in chemical research have highlighted the importance of N-substituted hydroxylamines as versatile intermediates in organic synthesis. These compounds are widely used in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which enhance the reactivity of the hydroxylamine group. This makes N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine an ideal candidate for applications requiring high reactivity and selectivity.
One of the most notable applications of this compound is in the field of asymmetric catalysis. Researchers have demonstrated that N-substituted hydroxylamines can serve as effective ligands for transition metal catalysts, enabling the synthesis of chiral molecules with high enantioselectivity. For instance, studies have shown that the use of N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine as a ligand in palladium-catalyzed reactions can lead to unprecedented levels of enantioselectivity in the formation of biologically active compounds.
In addition to its role in catalysis, this compound has also found utility in the synthesis of advanced materials. The trifluoromethyl group imparts fluorine-based functionalities to the molecule, which are highly sought after in the development of fluoropolymers and other high-performance materials. Recent studies have explored the use of this compound as a building block for constructing fluorinated aromatic systems with unique electronic properties.
The synthesis of N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. The introduction of the methoxy and trifluoromethyl groups is achieved through standard aromatic substitution reactions, followed by functionalization to introduce the hydroxylamine group. This process requires precise control over reaction conditions to ensure high yields and purity.
From an environmental standpoint, this compound has been evaluated for its potential impact on ecosystems. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, making it suitable for use in industrial settings where environmental safety is a priority. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, N-{2-methoxy-5-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1894964-48-7) is a versatile and valuable compound with a wide range of applications in modern chemistry. Its unique structure and functional groups make it an essential building block for synthesizing complex molecules and advanced materials. As research continues to uncover new applications and improve synthetic methods, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.
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